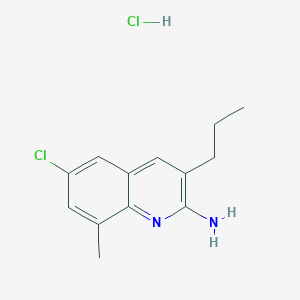

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride

CAS No.: 1172050-00-8

Cat. No.: VC18374375

Molecular Formula: C13H16Cl2N2

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172050-00-8 |

|---|---|

| Molecular Formula | C13H16Cl2N2 |

| Molecular Weight | 271.18 g/mol |

| IUPAC Name | 6-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H15ClN2.ClH/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |

| Standard InChI Key | WMCPHWBHIIRZND-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. The IUPAC name 6-chloro-8-methyl-3-propylquinolin-2-amine; hydrochloride reflects its substitution pattern:

-

Position 2: Amino group (-NH₂)

-

Position 6: Chloro substituent (-Cl)

-

Position 8: Methyl group (-CH₃)

-

Position 3: Propyl chain (-C₃H₇)

The hydrochloride salt formation occurs via protonation of the amino group, improving aqueous solubility for research applications.

Table 1: Key Chemical Identifiers

Structural Analysis

The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents at positions 2, 3, 6, and 8 introduce steric and electronic effects that influence reactivity and biological interactions:

-

The amino group at position 2 enables hydrogen bonding with target proteins.

-

The chloro substituent at position 6 enhances electrophilicity, potentially facilitating nucleophilic substitution reactions .

-

The methyl and propyl groups at positions 8 and 3 contribute to hydrophobic interactions, affecting membrane permeability and bioavailability.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride involves multi-step reactions, typically starting with simpler quinoline precursors. A proposed route includes:

-

Quinoline Ring Formation: Utilizing the Skraup or Doebner-Miller reaction to construct the quinoline backbone.

-

Electrophilic Substitution: Introducing chloro and methyl groups via Friedel-Crafts alkylation or halogenation.

-

Amination: Installing the amino group at position 2 through nucleophilic aromatic substitution or reduction of nitro intermediates .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Ring Formation | Glycerol, sulfuric acid, nitrobenzene | Temperature control (150–200°C) |

| Chlorination | Cl₂, FeCl₃ catalyst | Solvent choice (e.g., DCM) |

| Amination | NH₃, Cu catalyst | Pressure modulation |

| Salt Formation | HCl (gas or aqueous) | Stoichiometric precision |

Purification and Quality Control

The final product is purified via recrystallization from ethanol/water mixtures, achieving a purity of ≥97% . Analytical techniques such as HPLC and NMR verify structural integrity, while elemental analysis confirms stoichiometry.

Physicochemical Properties and Stability

Physical Characteristics

-

Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form; limited solubility in non-polar solvents.

-

Stability: Stable under ambient storage conditions (room temperature, sealed containers) .

Degradation Pathways

Exposure to extreme pH, light, or moisture may induce hydrolysis of the amino group or dechlorination. Accelerated stability studies recommend storage at 15–30°C with desiccants .

Industrial Applications and Research Utility

Pharmaceutical Intermediates

This compound serves as a precursor for synthesizing kinase inhibitors and antimicrobial agents. Its propyl chain may improve blood-brain barrier penetration in CNS-targeted drugs .

Materials Science

Quinoline derivatives are explored as ligands in catalytic systems and fluorescent probes for metal ion detection.

Comparative Analysis with Related Quinoline Derivatives

Table 3: Structural and Functional Comparisons

| Compound | Substituents | Key Bioactivity |

|---|---|---|

| Chloroquine -N(C₂H₅)₂ at C4 | Antimalarial | |

| Ciprofloxacin -F, piperazine at C7 | Antibacterial | |

| 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride | -NH₂, -Cl, -CH₃, -C₃H₇ | Kinase inhibition (hypothesized) |

Future Research Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

-

Target Validation: Screen against kinase panels to identify specific inhibitory activity.

-

Structural Optimization: Explore substituent effects on potency and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume